Carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester
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Overview
Description
Carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester is a complex organic compound. It is known for its unique structure, which includes a quinoline ring system fused with a carbamic acid ester. This compound is often used in various chemical and pharmaceutical applications due to its versatile reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Carbamic Acid Ester Group: The quinoline derivative is then reacted with phenylmethyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the phenylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted carbamic acid esters.
Scientific Research Applications
Carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-, phenylmethyl ester: Similar structure but lacks the methyl group at the 1-position.
Carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, ethyl ester: Similar structure but has an ethyl group instead of a phenylmethyl group.
Uniqueness
Carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester is unique due to the presence of both the methyl group at the 1-position and the phenylmethyl ester group. These structural features contribute to its distinct reactivity and potential biological activity.
Properties
CAS No. |
233775-31-0 |
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Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
benzyl N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate |
InChI |
InChI=1S/C18H18N2O3/c1-20-16-9-8-15(11-14(16)7-10-17(20)21)19-18(22)23-12-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3,(H,19,22) |
InChI Key |
LCEOACOOUZVBPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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